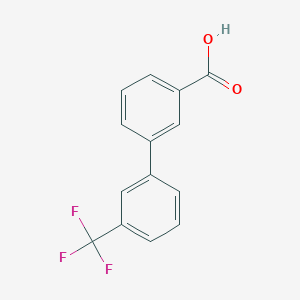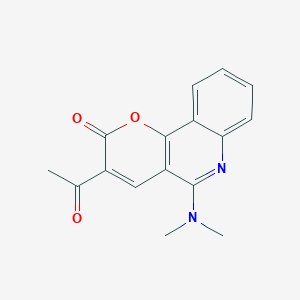
N-(2-methoxyphenyl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)oxolan-3-amine, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a cyclic amine that has a unique structure, making it a promising candidate for drug design and development.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine is not fully understood, but it is believed to involve the activation of caspase-dependent apoptosis pathways. N-(2-methoxyphenyl)oxolan-3-amine has been shown to induce the cleavage of caspase-3 and caspase-9, leading to apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)oxolan-3-amine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress and inflammation, and the activation of the Nrf2/ARE pathway. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxyphenyl)oxolan-3-amine in lab experiments is its unique structure, which makes it a promising candidate for drug design and development. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of using N-(2-methoxyphenyl)oxolan-3-amine in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)oxolan-3-amine, including the development of N-(2-methoxyphenyl)oxolan-3-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine and its potential applications in various scientific research fields. Finally, the synthesis of N-(2-methoxyphenyl)oxolan-3-amine derivatives with improved solubility and bioavailability should be explored to optimize its potential as a drug candidate.
In conclusion, N-(2-methoxyphenyl)oxolan-3-amine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(2-methoxyphenyl)oxolan-3-amine is a relatively straightforward process, and it has been studied for its potential as an anticancer and neuroprotective agent. N-(2-methoxyphenyl)oxolan-3-amine has unique biochemical and physiological effects, making it a promising candidate for drug design and development. However, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)oxolan-3-amine involves the reaction between 2-methoxyphenylacetic acid and oxalyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N-(2-methoxyphenyl)oxolan-3-amine. The synthesis of N-(2-methoxyphenyl)oxolan-3-amine is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
Scientific Research Applications
N-(2-methoxyphenyl)oxolan-3-amine has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-methoxyphenyl)oxolan-3-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
properties
CAS RN |
162851-45-8 |
|---|---|
Product Name |
N-(2-methoxyphenyl)oxolan-3-amine |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
VBKUUDHFVCZSJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2CCOC2 |
Canonical SMILES |
COC1=CC=CC=C1NC2CCOC2 |
synonyms |
N-(2'-METHOXYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
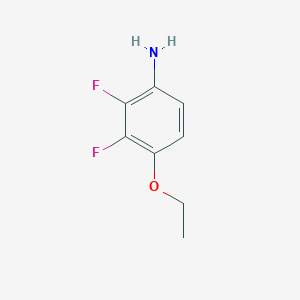

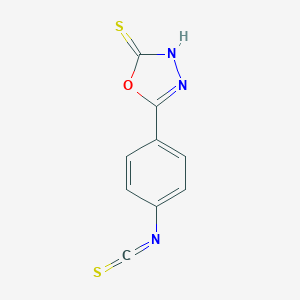
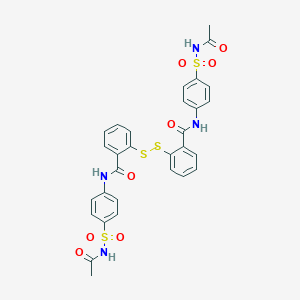
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
